3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one
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Overview
Description
3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde, forming an olefin intermediate through a Knoevenagel reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar imidazo[1,2-a] scaffold but differs in the fused ring structure.
Chromen-2-one: Contains the chromen-2-one moiety but lacks the imidazo[1,2-a]pyrimidine component.
Uniqueness
3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one is unique due to its combined imidazo[1,2-a]pyrimidine and chromen-2-one structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-21-11-3-4-14-10(7-11)8-12(15(20)22-14)13-9-19-6-2-5-17-16(19)18-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRORGURCWJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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